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Ulithiacyclamide - 74847-09-9

Ulithiacyclamide

Catalog Number: EVT-1544801
CAS Number: 74847-09-9
Molecular Formula: C32H42N8O6S4
Molecular Weight: 763 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID 5633 is a natural product found in Ascidia and Lissoclinum patella with data available.
Overview

Ulithiacyclamide is a cyclic peptide that has garnered attention due to its potent cytotoxic properties. Isolated from marine tunicates, specifically from the genus Lissoclinum, this compound exhibits unique structural features that contribute to its biological activity. The compound is notable for its dimeric structure, which includes oxazoline and thiazole rings, making it a member of the thiazole-based peptide family.

Source

Ulithiacyclamide was first isolated in 1980 from marine organisms, particularly tunicates. These organisms are known for producing a variety of bioactive compounds, including cyclic peptides with significant pharmaceutical potential. The specific structural characteristics of ulithiacyclamide have been linked to its source, which influences its biological activity and potential applications in medicine.

Classification

Ulithiacyclamide is classified as a cyclic peptide, specifically a thiazole-containing cyclic oligopeptide. Its classification stems from the presence of unique amino acid residues and cyclic structures that distinguish it from linear peptides. This classification is critical for understanding its synthesis, mechanism of action, and potential applications.

Synthesis Analysis

Methods

The synthesis of ulithiacyclamide has been achieved through various methods, including solid-phase peptide synthesis and solution-phase techniques. A notable approach involves the use of diphenyl phosphorazidate as a coupling agent, facilitating the formation of peptide bonds between amino acids. This method allows for the precise control of the peptide sequence and structure.

Technical Details

The total synthesis of ulithiacyclamide has been documented in scientific literature, showcasing a multi-step process that includes protection and deprotection strategies for functional groups. The synthesis typically involves:

  1. Amino Acid Selection: Choosing appropriate amino acids that will form the desired cyclic structure.
  2. Coupling Reactions: Employing coupling agents like diphenyl phosphorazidate to facilitate the formation of peptide bonds.
  3. Cyclization: Inducing cyclization through specific reaction conditions that promote the formation of the cyclic structure.
  4. Purification: Utilizing techniques such as high-performance liquid chromatography to purify the synthesized compound.
Molecular Structure Analysis

Structure

Data

The molecular formula for ulithiacyclamide is C₁₄H₁₈N₄O₄S₂, with a molecular weight of approximately 358.44 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy have been employed to elucidate its conformation and confirm its structural integrity.

Chemical Reactions Analysis

Reactions

Ulithiacyclamide undergoes various chemical reactions that are crucial for its biological activity. These reactions include:

  • Hydrolysis: Under certain conditions, ulithiacyclamide can hydrolyze, impacting its stability and activity.
  • Redox Reactions: The presence of sulfur in its structure allows for potential redox reactions that can alter its biological properties.

Technical Details

The reactivity of ulithiacyclamide can be influenced by environmental factors such as pH and temperature, which are critical in determining its stability and efficacy as a therapeutic agent.

Mechanism of Action

Process

The mechanism of action of ulithiacyclamide primarily involves its interaction with cellular targets leading to cytotoxic effects. It is believed to disrupt cellular processes by interfering with protein synthesis or inducing apoptosis in cancer cells.

Data

Studies have demonstrated that ulithiacyclamide exhibits strong cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The precise molecular pathways involved are still under investigation but may include modulation of signaling pathways associated with cell survival and proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Ulithiacyclamide is typically characterized by:

  • Appearance: A solid or crystalline form depending on purification methods.
  • Solubility: It shows variable solubility in different solvents, which is essential for formulation in pharmaceutical applications.

Chemical Properties

  • Stability: The compound's stability can be affected by factors such as light exposure and temperature.
  • Reactivity: Its reactivity profile suggests potential interactions with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses have shown that these properties play a crucial role in determining how ulithiacyclamide can be utilized in scientific research and therapeutic applications.

Applications

Scientific Uses

Ulithiacyclamide has several promising applications:

  • Anticancer Research: Due to its potent cytotoxicity, it is being studied as a potential treatment for various cancers.
  • Biological Studies: It serves as a model compound for studying cyclic peptides' structure-activity relationships.
  • Pharmaceutical Development: Researchers are exploring its use in developing new drugs targeting specific cellular pathways involved in cancer progression.
Introduction to Ulithiacyclamide: A Marine-Derived Cyanobactin

Historical Discovery and Taxonomic Origins in Marine Tunicates (Lissoclinum patella)

Ulithiacyclamide was first isolated in 1980 from the marine tunicate Lissoclinum patella (now classified as Lissoclinum patella) collected in Ulithi Atoll (Micronesia), from which it derives its name [4]. Initial studies attributed production directly to the tunicate host, consistent with the historical paradigm that marine invertebrates were the primary sources of bioactive metabolites. This compound, alongside structurally related peptides like patellamide A and C, sparked significant interest due to its potent cytotoxicity and unique macrocyclic structure featuring thiazole and oxazoline heterocycles [4]. The discovery occurred during a period of intense exploration of marine invertebrates for novel bioactive compounds, with tunicates emerging as a prolific source.

For over two decades, the true biosynthetic origin of ulithiacyclamide remained enigmatic. A paradigm shift occurred in 2005 when groundbreaking genomic analyses revealed that the cyanobacterial symbiont Prochloron spp., residing in the tunicate's cloacal cavity, harbored the complete biosynthetic gene cluster responsible for ulithiacyclamide production [4]. This was conclusively demonstrated through the heterologous expression of the identified pat gene cluster in Escherichia coli, which successfully produced patellamides – structurally similar cyanobactins found in the same tunicate/symbiont system [4]. This landmark study redefined the taxonomic origin of ulithiacyclamide and established Prochloron as a dedicated symbiotic producer within the tunicate host Lissoclinum patella. The Prochloron-Lissoclinum patella symbiosis represents one of the most well-studied models for understanding the chemical ecology of marine cyanobactins.

Table 1: Key Characteristics of Ulithiacyclamide

PropertyDetails
Discovery Year1980
Source Organism (Collection)Tunicate Lissoclinum patella (Ulithi Atoll, Micronesia)
Producing OrganismCyanobacterial symbiont Prochloron spp.
Initial MisattributionProduction attributed to the tunicate host
Biosynthetic ConfirmationHeterologous expression of pat cluster in E. coli (2005)
Structural FeaturesOctapeptide, N-C macrocycle, 2 Thiazoles, 2 Oxazolines, Disulfide bridge

Classification Within the Cyanobactin Family: Ribosomally Synthesized Post-Translationally Modified Peptides (RiPPs)

Ulithiacyclamide is a quintessential member of the cyanobactin family, which itself belongs to the broader class of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). RiPP biosynthesis, also termed Post-Ribosomal Peptide Synthesis (PRPS), follows a conserved logic [1] [4]:

  • Ribosomal Synthesis: The peptide backbone is genetically encoded and synthesized by the ribosome as a longer precursor peptide (PatE in the ulithiacyclamide/patellamide system).
  • Precursor Structure: This precursor peptide consists of:
  • An N-terminal leader peptide: Essential for recognition by post-translational modification (PTM) enzymes but not present in the final natural product.
  • A C-terminal core peptide: Contains the sequence that will become the mature ulithiacyclamide after PTMs.
  • In some cyanobactins, recognition sequences (like follower peptides) exist, but the pat cluster primarily relies on the leader peptide.
  • Post-Translational Modifications (PTMs): The core peptide undergoes extensive enzymatic tailoring:
  • Heterocyclization: Catalyzed by a cyclodehydratase (PatD), cysteine, serine, and threonine residues within the core peptide are converted into thiazoline and (methyl-)oxazoline rings. Subsequent dehydrogenation (potentially spontaneous or enzyme-catalyzed) aromatizes these to thiazoles and oxazoles. Ulithiacyclamide contains two thiazoles and two oxazolines.
  • Proteolytic Cleavage: Specific proteases (PatA - leader cleavage, PatG - macrocyclase/C-terminal cleavage) remove the leader peptide and cleave the core peptide at defined sites. Crucially, PatG catalyzes the formation of the head-to-tail (N-to-C) macrocylization between the N-terminal amine and C-terminal carboxylate of the core peptide sequence, releasing it from the precursor scaffold. This macrocyclization is a hallmark of most cyanobactins, including ulithiacyclamide.
  • Disulfide Formation: Two cysteine residues within the core peptide spontaneously form a disulfide bridge under oxidizing conditions, a modification critical for ulithiacyclamide's structure and bioactivity.
  • (Ulithiacyclamide does not undergo prenylation, unlike some other cyanobactins which utilize a *PatF-like prenyltransferase)*.
  • Maturation: The final step involves the export of the mature, modified peptide (ulithiacyclamide).

Ulithiacyclamide's classification within cyanobactins is defined by its ribosomal origin, its specific set of PTMs (heterocyclization, macrocyclization, disulfide bond formation), and its production via a dedicated gene cluster (pat cluster homolog) in a cyanobacterium. The modularity and substrate tolerance of cyanobactin biosynthetic enzymes, particularly the PTM enzymes recognizing the leader peptide, allow for the remarkable diversity observed within this family [1] [4].

Table 2: Ulithiacyclamide Biosynthesis as a Cyanobactin RiPP

Biosynthetic StageKey Components/ProcessesUlithiacyclamide-Specific Features
Precursor Peptide (PatE)Encoded by patE gene; Contains N-terminal leader peptide and C-terminal core peptide(s)Core peptide sequence: Cys(Thz)-Ile(Oxa)-Val-Thr(Oxa)-Cys(Thz)-Tyr-Cys-Cys
HeterocyclizationCyclodehydratase (PatD); Converts Cys to Thiazoline (Thzln), Ser/Thr to (Methyl-)Oxazoline (Oxa)Forms 2 Thzln (from Cys) and 2 Oxa (from Thr/Ile*) → Aromatized to Thz/Ox
Proteolysis & MacrocyclizationProtease (PatA) removes leader; Macrocyclase (PatG) cleaves follower and forms N-C macrocyclePatG cleaves C-terminally and catalyzes N-C macrocycle formation
OxidationSpontaneous under oxidizing conditionsForms disulfide bridge between two Cys residues
Additional PTMsPrenylation (PatF), Geranylation, Methylation (not in ulithiacyclamide)Absent in ulithiacyclamide
Mature ProductUlithiacyclamide: Macrocyclic octapeptide with 2 Thz, 2 Oxa, 1 Disulfide bridgeDistinguished from patellamides by disulfide bridge

Note: Ile is not a typical heterocyclization residue; its conversion to oxazoline in ulithiacyclamide/patellamides is a specific feature of these compounds, likely involving PatD acting on the Thr residue adjacent to Ile, though the exact mechanism might involve the specific core sequence context. Oxa = Oxazoline, Thz = Thiazole.

Ecological Significance in Marine Symbiotic Systems

The production of ulithiacyclamide by Prochloron symbionts within Lissoclinum patella points to a crucial ecological role in this intimate symbiotic partnership. While definitive proof of the in situ function is complex to obtain, strong evidence supports several key ecological significances:

  • Chemical Defense: Ulithiacyclamide exhibits potent cytotoxicity against various marine predators and fouling organisms. Feeding assays, particularly with fish, have demonstrated that purified ulithiacyclamide and related patellamides deter predation [4]. This provides a direct survival advantage to the host tunicate by making it unpalatable. The symbiont Prochloron, residing extracellularly in the tunicate's relatively exposed cloacal cavities, also benefits from this protection. The disulfide bridge in ulithiacyclamide is critical for its biological activity, potentially stabilizing the bioactive conformation or facilitating target interaction. This represents a classic case of a microbial symbiont providing a chemical defense benefit to its host, a widespread phenomenon in marine ecosystems.

  • Symbiont-Host Specificity and Maintenance: The specific and stable association between Lissoclinum patella and its Prochloron symbiont suggests that cyanobactin production, including ulithiacyclamide, could play a role in establishing or maintaining this symbiosis. The metabolites might act as signaling molecules facilitating recognition or modulating host physiological processes to create a favorable niche for the symbiont. Furthermore, the metabolic cost incurred by Prochloron in producing these complex peptides could be offset by the secure, nutrient-rich environment provided by the host, creating a mutualistic relationship stabilized by chemical exchange. The vertical transmission of Prochloron in some tunicate species underscores the evolutionary stability of this symbiosis, with cyanobactin biosynthesis being a potentially heritable trait contributing to fitness.

  • Selective Advantage in a Competitive Environment: Marine invertebrate surfaces are highly competitive environments prone to biofouling and microbial overgrowth. The antimicrobial activity reported for many cyanobactins, although less studied for ulithiacyclamide specifically compared to its cytotoxicity, suggests a potential role in preventing colonization by competing microbes or pathogens on the tunicate surface or within the cloacal cavity where Prochloron resides. This helps maintain a healthy microenvironment for both host and symbiont.

  • Evidence of Evolutionary Dynamics: The discovery of nearly identical pat gene clusters in Prochloron strains associated with geographically distinct Lissoclinum patella populations suggests horizontal gene transfer (HGT) of the cyanobactin biosynthetic machinery among symbionts [4]. This HGT highlights the evolutionary importance of cyanobactin production within this specific symbiotic niche. The "hypervariability" of the core peptide region within precursor genes (patE) across different Prochloron strains/individuals allows for rapid generation of chemical diversity under selective pressure (e.g., evolving predator resistance), providing a flexible and efficient chemical defense strategy for the holobiont (host + symbiont). This genetic configuration exemplifies the "evolvability" inherent in RiPP pathways, where enzyme recognition of the conserved leader peptide allows for diversification of the core peptide sequence and its resultant chemical modifications and bioactivities [1] [4].

Table 3: Proposed Ecological Roles of Ulithiacyclamide in the Lissoclinum patella-Prochloron Symbiosis

Ecological RoleMechanism/EvidenceBeneficiary
Predation DeterrencePotent cytotoxicity against fish models; Feeding deterrence observed in assays with purified compoundsTunicate host (L. patella)
Symbiont ProtectionDefense compounds deter predators/foulers of the host, thereby protecting the symbiont's habitatCyanobacterial symbiont (Prochloron)
Microbial DefenseGeneral antimicrobial activity of cyanobactins potentially controls biofilm/fouling on host/symbiont surfacesHost and Symbiont
Symbiosis MaintenancePotential signaling role or metabolic contribution reinforcing the specific host-symbiont partnershipHolobiont (Host + Symbiont)
Chemical DiversificationHypervariable core region in patE genes enables rapid generation of diverse analogs for adaptive defenseHolobiont (Host + Symbiont)

Properties

CAS Number

74847-09-9

Product Name

Ulithiacyclamide

IUPAC Name

4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone

Molecular Formula

C32H42N8O6S4

Molecular Weight

763 g/mol

InChI

InChI=1S/C32H42N8O6S4/c1-13(2)7-17-31-37-19(9-47-31)25(41)35-22-12-50-49-11-21(29-39-23(15(5)45-29)27(43)33-17)36-26(42)20-10-48-32(38-20)18(8-14(3)4)34-28(44)24-16(6)46-30(22)40-24/h9-10,13-18,21-24H,7-8,11-12H2,1-6H3,(H,33,43)(H,34,44)(H,35,41)(H,36,42)

InChI Key

FSUFGKVPTHSJKC-UHFFFAOYSA-N

SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC(C)C

Synonyms

ulithiacyclamide

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC(C)C

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